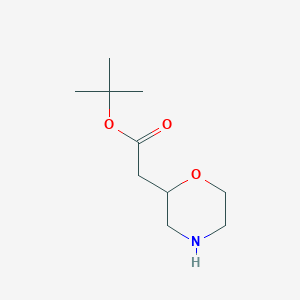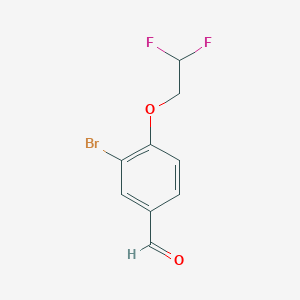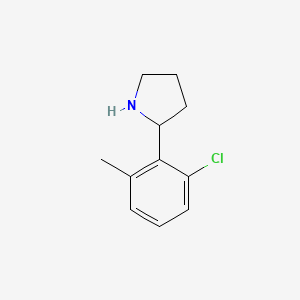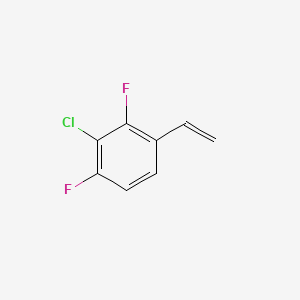
2-Chloro-1,3-difluoro-4-vinylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1,3-difluoro-4-vinylbenzene is an organic compound with the molecular formula C8H5ClF2 It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and vinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-4-vinylbenzene typically involves the halogenation of a suitable precursor, followed by the introduction of the vinyl group. One common method is the halogenation of 1,3-difluorobenzene with chlorine in the presence of a catalyst, such as iron(III) chloride, to produce 2-chloro-1,3-difluorobenzene. This intermediate can then undergo a Heck reaction with a suitable vinyl halide to introduce the vinyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Chloro-1,3-difluoro-4-vinylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation, to form saturated or halogenated derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine or fluorine atoms.
Electrophilic Addition: Halogens like bromine or chlorine can add across the vinyl group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the vinyl group to form carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the vinyl group to an ethyl group.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the chlorine or fluorine atoms.
Addition Products: Halogenated or hydrogenated derivatives of the original compound.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Reduction Products: Saturated hydrocarbons with the vinyl group reduced to an ethyl group.
科学研究应用
2-Chloro-1,3-difluoro-4-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity that can be explored for therapeutic purposes.
Medicine: Research into its potential as a precursor for drug development is ongoing. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 2-Chloro-1,3-difluoro-4-vinylbenzene depends on its specific application and the context in which it is used
Electrophilic and Nucleophilic Interactions: The chlorine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively, affecting the reactivity of the compound.
Vinyl Group Reactions: The vinyl group can undergo addition reactions, influencing the compound’s behavior in chemical and biological systems.
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
相似化合物的比较
2-Chloro-1,3-difluoro-4-vinylbenzene can be compared with other similar compounds to highlight its uniqueness:
1-Chloro-2,4-difluorobenzene: This compound lacks the vinyl group, making it less reactive in addition reactions.
2-Chloro-1,3-difluorobenzene:
4-Chloro-1,3-difluoro-2-vinylbenzene: A positional isomer with different substitution patterns, leading to variations in chemical behavior and applications.
The unique combination of chlorine, fluorine, and vinyl groups in this compound makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C8H5ClF2 |
|---|---|
分子量 |
174.57 g/mol |
IUPAC 名称 |
3-chloro-1-ethenyl-2,4-difluorobenzene |
InChI |
InChI=1S/C8H5ClF2/c1-2-5-3-4-6(10)7(9)8(5)11/h2-4H,1H2 |
InChI 键 |
HLPPTKLEVGCYMS-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C(=C(C=C1)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


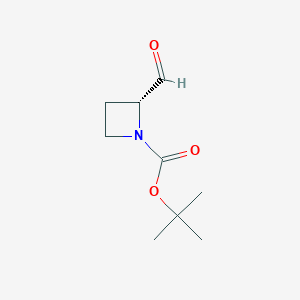
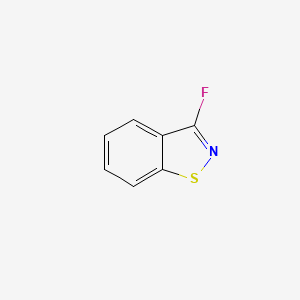
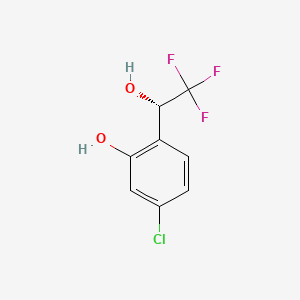

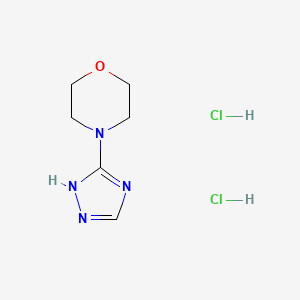
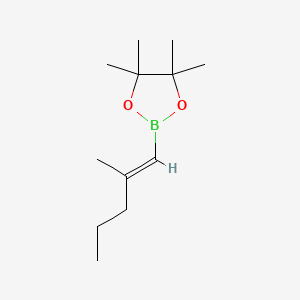
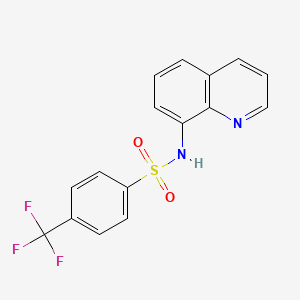
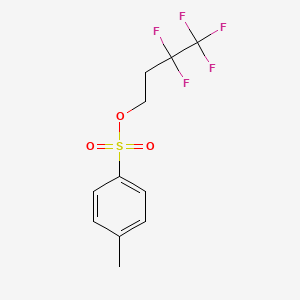
![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B13575093.png)
